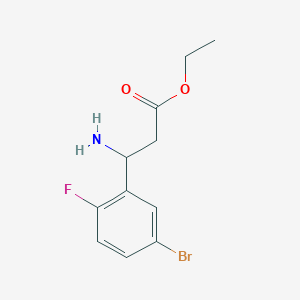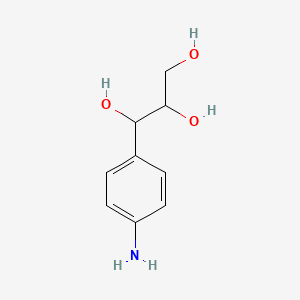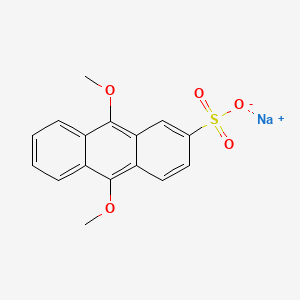
Sodium 9,10-dimethoxyanthracene-2-sulfonate
Descripción general
Descripción
Sodium 9,10-dimethoxyanthracene-2-sulfonate, also known as 9,10-Dimethoxyanthracene-2-sulfonic Acid Sodium Salt or IPA-DAS, is a fluorimetric ion-pair reagent for amines . It is often used in analytical science .
Molecular Structure Analysis
The molecular formula of this compound is C16H13NaO5S, and its molecular weight is 340.32 g/mol . It appears as a light yellow to amber to dark green powder or crystal .Chemical Reactions Analysis
This compound is used as a fluorometric ion-pair reagent for post-column determination of amine-containing compounds such as alkaloids .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored under inert gas and conditions to avoid are hygroscopic .Aplicaciones Científicas De Investigación
Photopolymerization and Conductivity Enhancement
Sodium 9,10-dimethoxyanthracene-2-sulfonate has been studied for its potential role in enhancing the properties of materials, particularly in polymerization processes and conductivity improvement. For instance, novel sulfonium salts, including derivatives of 9,10-dimethoxyanthracene-2-sulfonate, were investigated for their ability to initiate radical photopolymerization as well as cationic polymerization, offering potential applications in creating advanced polymers (Takahashi, Sanda, & Endo, 2004). Additionally, the effects of salt 9,10-anthraquinone-2-sulfonic acid sodium on the conductivity of polypyrrole were explored, demonstrating that the addition of the salt could significantly affect the chain length of the synthesized polymer and, consequently, its electrical conductivity (Huang, Zhou, Deng, & Zhai, 2008).
Photochemical Studies
Photochemical properties of this compound have also been a subject of interest. Research examining the photochemical dissociation of p-nitrobenzyl 9,10-dimethoxyanthracene-2-sulfonate films shed light on the photodissociation products formed under laser irradiation, providing valuable insights into the photochemical behavior of this compound and its potential applications in light-sensitive materials (Liu & Whitten, 2003).
Spin Conversion and Photorelaxation Processes
The compound's influence on spin conversion and photorelaxation processes has also been noted. Specifically, iron(II) 1,2,4-triazole complexes with 9,10-dimethoxyanthracene-2-sulfonate counter ions were developed, exhibiting dynamic spin conversion characteristics. These complexes, when dispersed in toluene as nanofibers, demonstrated the ability to regulate the photorelaxation process of 1-pyrenesulfonate accumulated on the complex, depending on the spin state of the iron(II) triazole complexes ([Matsukizono, Kuroiwa, & Kimizuka, 2008](https://consensus.app/papers/selfassemblydirected-spin-conversion-ironii-matsukizono/b78c7cecf8fe50968d7b816d8b3263ac/?utm_source=chatgpt)).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Sodium 9,10-Dimethoxyanthracene-2-sulfonate is primarily used as a fluorimetric ion-pair reagent for amines . This means that its primary targets are amine groups in various biochemical contexts.
Mode of Action
The compound interacts with its targets (amines) through the formation of charge-transfer complexes . This interaction results in changes in the fluorescence properties of the amines, which can be detected and measured.
Result of Action
The primary result of this compound’s action is the formation of charge-transfer complexes with amines, leading to changes in their fluorescence properties . This allows for the detection and measurement of amines in various biochemical contexts.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be hygroscopic and should be stored under an inert atmosphere . Its solubility in different solvents (slightly soluble in DMSO and very slightly soluble in methanol ) also suggests that the choice of solvent can significantly impact its action and efficacy.
Análisis Bioquímico
Biochemical Properties
Sodium 9,10-dimethoxyanthracene-2-sulfonate plays a crucial role in biochemical reactions, particularly in the detection and analysis of amines. It interacts with amine-containing compounds to form ion-pair complexes, which can be detected using fluorescence techniques. This interaction is highly specific and sensitive, making it a valuable tool in biochemical assays. The compound also interacts with enzymes and proteins that contain amine groups, facilitating the study of these biomolecules in various biochemical processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with amine-containing signaling molecules. This interaction can alter gene expression and cellular metabolism, leading to changes in cell function. Studies have demonstrated that this compound can modulate the activity of specific enzymes and proteins, thereby impacting cellular processes such as growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form ion-pair complexes with amine-containing compounds. This interaction is facilitated by the sulfonate group, which binds to the amine group, resulting in a stable complex. This binding can inhibit or activate enzymes, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to moisture or light. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies. These effects include sustained changes in enzyme activity and gene expression, which can persist even after the compound is removed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical processes by modulating enzyme activity and gene expression. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects are important for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amine metabolism. It interacts with enzymes such as amine oxidases and transferases, influencing the metabolic flux and levels of metabolites. These interactions can alter the overall metabolic profile of cells and tissues, providing insights into the role of amines in biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can affect its activity and function, influencing the outcomes of biochemical assays and experiments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific organelles, such as the nucleus, mitochondria, or lysosomes. The localization of this compound can impact its activity, as it interacts with different biomolecules in various cellular compartments .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 9,10-dimethoxyanthracene-2-sulfonate can be achieved through sulfonation of 9,10-dimethoxyanthracene followed by neutralization with sodium hydroxide.", "Starting Materials": [ "9,10-dimethoxyanthracene", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "9,10-dimethoxyanthracene is dissolved in sulfuric acid and heated to 80-90°C.", "Concentrated sulfuric acid is added dropwise to the solution over a period of 2-3 hours.", "The reaction mixture is then heated to 120-130°C for 2-3 hours.", "The resulting product, 9,10-dimethoxyanthracene-2-sulfonic acid, is then neutralized with sodium hydroxide.", "Sodium hydroxide is added to the reaction mixture until the pH reaches 7-8.", "The resulting product, Sodium 9,10-dimethoxyanthracene-2-sulfonate, is then isolated by filtration and washed with water." ] } | |
Número CAS |
67580-39-6 |
Fórmula molecular |
C16H14NaO5S |
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
sodium;9,10-dimethoxyanthracene-2-sulfonate |
InChI |
InChI=1S/C16H14O5S.Na/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;/h3-9H,1-2H3,(H,17,18,19); |
Clave InChI |
GFXMPYKQSATRLI-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)O.[Na] |
Otros números CAS |
67580-39-6 |
Pictogramas |
Irritant |
Números CAS relacionados |
52212-90-5 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sodium 9,10-dimethoxyanthracene-2-sulfonate facilitate the analysis of neuromuscular blocking agents?
A1: this compound plays a crucial role in the quantitative analysis of certain neuromuscular blocking agents like tubocurarine, gallamine, and decamethonium []. These drugs, extracted from biological samples using a picric acid ion-pairing method, can be quantified by forming ion pairs with this compound. These ion pairs are then analyzed using spectrophotofluorometry, enabling accurate quantification of the drugs in biological matrices.
Q2: How does the structure of this compound influence its interaction with perylenediimide stacks?
A2: this compound (DANS) interacts with self-assembled N,N'-di(2-(trimethylammoniumiodide)ethylene)perylenediimide (TAIPDI) stacks primarily through ionic interactions []. Unlike larger electron donors that engage in π-π stacking with TAIPDI, DANS, with its relatively small π-extent, embeds itself within the side chains of TAIPDI. This positioning affects the charge separation dynamics within the system, resulting in slower charge separation compared to donors with larger π-systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-[9-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364842.png)
![2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1364845.png)
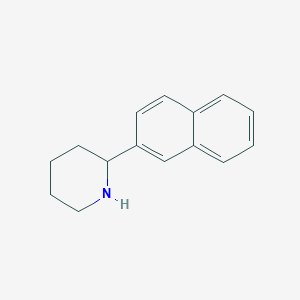
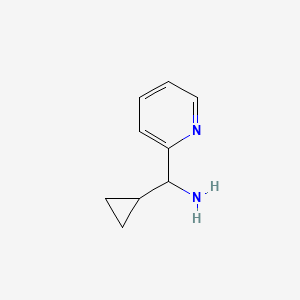
![2-{[2-(Anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364851.png)
![4-{(2E)-2-[1-carbamothioyl-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}-2-hydroxybenzoic acid](/img/structure/B1364852.png)
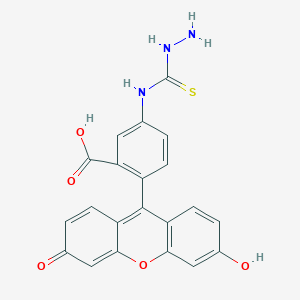
![1-[(3-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364857.png)
![1-[(5-methylthiophen-2-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364858.png)
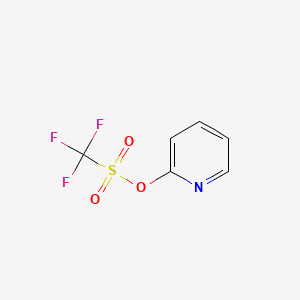

![2-[[[4-(4-Ethoxyanilino)-4-oxobutanoyl]amino]carbamoyl]benzoic acid](/img/structure/B1364866.png)
